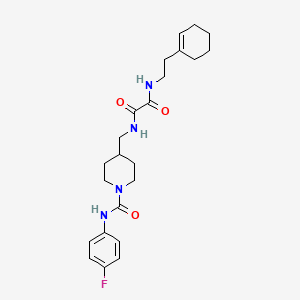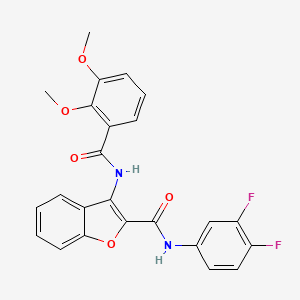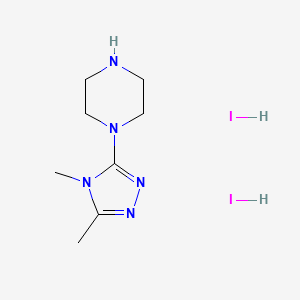![molecular formula C17H22N4O2 B2472641 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine CAS No. 2379947-73-4](/img/structure/B2472641.png)
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine, also known as MPP, is a novel compound that has gained significant attention in scientific research. MPP is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine exerts its pharmacological effects by selectively inhibiting the PKC family of enzymes. PKC plays a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways. This results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In diabetic animal models, this compound improves glucose metabolism and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS1). In neurodegenerative disorders, this compound protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
実験室実験の利点と制限
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in cellular processes. This compound is also easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. This compound also has a short half-life, which can make it challenging to maintain a consistent concentration in cell culture or animal models.
将来の方向性
There are several future directions for the research on 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine. One potential direction is to investigate its therapeutic potential in other diseases such as cardiovascular disease and inflammation. Another direction is to develop more potent and selective inhibitors of PKC based on the structure of this compound. Additionally, the development of novel drug delivery systems can improve the bioavailability and efficacy of this compound in vivo. Finally, the identification of biomarkers for PKC activation can help in the development of personalized medicine for diseases where PKC plays a crucial role.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of PKC, which plays a crucial role in several cellular processes. This compound has potential therapeutic applications in several diseases such as cancer, diabetes, and neurodegenerative disorders. The synthesis method of this compound is relatively simple, and it is readily available for research purposes. However, this compound has some limitations for lab experiments, such as poor solubility and a short half-life. The future directions for research on this compound include investigating its therapeutic potential in other diseases, developing more potent and selective inhibitors of PKC, and identifying biomarkers for PKC activation.
合成法
The synthesis of 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine involves the reaction of 4-methoxy-2-chloropyrimidine with 4-[(2-methylpyridin-4-yl)methoxy]methylpiperidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, and the product is purified by column chromatography. The final product is obtained as a white solid with a high yield.
科学的研究の応用
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications in several diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
4-methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-15(3-7-18-13)23-12-14-5-9-21(10-6-14)17-19-8-4-16(20-17)22-2/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGXTXUYUCGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)


![4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2472566.png)
![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)

![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2472574.png)

![2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid](/img/structure/B2472577.png)
![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)
![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2472580.png)